molecular formula C20H19N5OS B11347282 [(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-9-yl)sulfanyl]acetonitrile

[(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-9-yl)sulfanyl]acetonitrile

Cat. No.: B11347282
M. Wt: 377.5 g/mol
InChI Key: KHZIRJDZSZTMPI-UHFFFAOYSA-N
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Description

[(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclohexan]-9-yl)thio]acetonitrile is a complex organic compound known for its unique spirocyclic structure. This compound is part of the benzo[h][1,2,4]triazolo[3,4-b]quinazoline family, which is recognized for its diverse biological activities, including antibacterial, antifungal, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclohexan]-9-yl)thio]acetonitrile typically involves the condensation of 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one with hydrazine hydrate. This reaction yields 2-hydrazinyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one, which is then reacted with orthoformic acid ethyl ester or carbon disulfide to produce the desired compound .

Industrial Production Methods

the synthesis typically involves standard organic synthesis techniques, including condensation reactions and the use of common reagents such as hydrazine hydrate and orthoformic acid ethyl ester .

Chemical Reactions Analysis

Types of Reactions

[(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclohexan]-9-yl)thio]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various alkylated derivatives, which exhibit different biological activities .

Scientific Research Applications

[(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclohexan]-9-yl)thio]acetonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antibacterial and antifungal properties.

    Medicine: Investigated for its potential antitumor and antiviral activities.

Mechanism of Action

The mechanism of action of [(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclohexan]-9-yl)thio]acetonitrile involves its interaction with various molecular targets and pathways. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis, while its antitumor activity is linked to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-one
  • 9-mercapto-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-one

Uniqueness

[(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclohexan]-9-yl)thio]acetonitrile is unique due to its spirocyclic structure, which imparts distinct biological activities compared to other compounds in the same family.

Properties

Molecular Formula

C20H19N5OS

Molecular Weight

377.5 g/mol

IUPAC Name

2-(11-oxospiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-9,1'-cyclohexane]-13-yl)sulfanylacetonitrile

InChI

InChI=1S/C20H19N5OS/c21-10-11-27-19-24-23-18-22-16-14-7-3-2-6-13(14)12-20(8-4-1-5-9-20)15(16)17(26)25(18)19/h2-3,6-7H,1,4-5,8-9,11-12H2,(H,22,23)

InChI Key

KHZIRJDZSZTMPI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N5C(=N4)NN=C5SCC#N

Origin of Product

United States

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